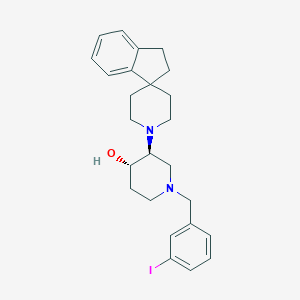

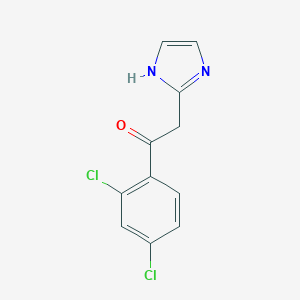

1-(2,4-dichlorophenyl)-2-(1H-imidazol-2-yl)ethanone

Übersicht

Beschreibung

“1-(2,4-dichlorophenyl)-2-imidazol-1-yl-ethanol” is a chemical compound with the empirical formula C11H10Cl2N2O . It has a molecular weight of 257.12 . The compound is a solid and its color ranges from white to yellow .

Physical And Chemical Properties Analysis

The compound has a melting point of 135°C . It is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen

Chemical Research

The compound is used in chemical research due to its unique structure and properties . It’s a part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .

Synthesis of Dicyano Imidazoles

The compound plays a significant role in the microwave-assisted synthesis of 2-aryl-4,5-dicarbonitrile imidazole derivatives . This process involves a one-step reaction between aromatic aldehydes and 2,3-diaminomaleonitrile (DAMN) using HNO3 as a metal-free catalyst and a strong oxidizing agent .

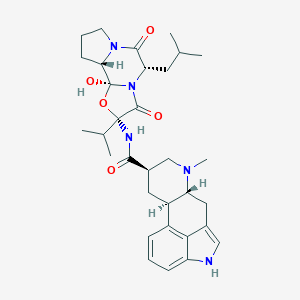

Preparation of Glycogen Synthase Kinase-3 (GSK-3) Inhibitors

“2’,4’-Dichloro-2-imidazole acetophenone” is an intermediate in the preparation of glycogen synthase kinase-3 (GSK-3) inhibitors . GSK-3 inhibitors have potential therapeutic applications in a variety of diseases including type 2 diabetes, Alzheimer’s disease, inflammation, cancer, and bipolar disorder.

Pharmaceutical Chemistry

The imidazole ring with diverse functional groups can have biological activities . Drugs based on functionalized imidazole skeleton are presented in various pharmaceutical chemistry research .

Synthesis of New Promising Acceptor Moieties

Cyano-containing imidazoles especially 2-aryl-4,5-dicarbonitrile imidazoles are considered an important class of organic heterocycles due to their pharmacological activities . These substituted imidazoles are used in the synthesis of new promising acceptor moieties .

Organic Synthesis

The synthesis of N-heterocycles with various functional groups is an important research domain in organic synthesis . The scope and applicability of such post-functionalized compounds may be increased .

Eigenschaften

IUPAC Name |

1-(2,4-dichlorophenyl)-2-(1H-imidazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O/c12-7-1-2-8(9(13)5-7)10(16)6-11-14-3-4-15-11/h1-5H,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVIVQEVJZWBMCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

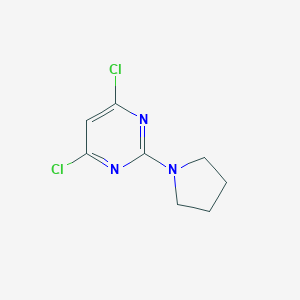

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)CC2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622861 | |

| Record name | 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-dichlorophenyl)-2-(1H-imidazol-2-yl)ethanone | |

CAS RN |

252950-14-4 | |

| Record name | 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.